molecular formula C13H24NNaO3 B571564 Sodium caproyl sarcosinate CAS No. 30377-07-2

Sodium caproyl sarcosinate

Cat. No.: B571564
CAS No.: 30377-07-2
M. Wt: 265.329
InChI Key: LXXIWMVZOWQLIH-UHFFFAOYSA-M
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Description

Sodium caproyl sarcosinate is an anionic surfactant derived from sarcosine, an amino acid that occurs naturally in the body. It is commonly used in personal care products such as shampoos, toothpastes, and other cleansing products due to its mildness and effective foaming properties. This compound is known for its ability to reduce surface tension, making it an excellent cleansing agent.

Biochemical Analysis

Biochemical Properties

Sodium caproyl sarcosinate is an amphiphilic molecule due to its hydrophobic 12-carbon chain and hydrophilic carboxylate . It is known to interact with other biomolecules, particularly enzymes and proteins, in biochemical reactions . The nature of these interactions is largely due to its amphiphilic properties, which allow it to interact with both hydrophilic and hydrophobic regions of biomolecules .

Cellular Effects

This compound has been found to have effects on various types of cells and cellular processes . It is known to influence cell function by acting as a cleansing and foaming agent . This can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interactions with biomolecules at the molecular level . It can bind to biomolecules, inhibit or activate enzymes, and cause changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time . Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently limited .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Specific details on threshold effects observed in these studies, as well as any toxic or adverse effects at high doses, are currently limited .

Metabolic Pathways

This compound is involved in the metabolism of choline to glycine . It interacts with enzymes or cofactors in this metabolic pathway . Specific details on its effects on metabolic flux or metabolite levels are currently limited .

Transport and Distribution

This compound is transported and distributed within cells and tissues . It can interact with transporters or binding

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium caproyl sarcosinate is synthesized through the reaction of caproyl chloride with N-methyl glycine (sarcosine). The reaction typically occurs in an aqueous medium under controlled pH conditions to ensure the formation of the desired product. The general reaction can be represented as:

Caproyl chloride+N-methyl glycineSodium caproyl sarcosinate+Hydrochloric acid\text{Caproyl chloride} + \text{N-methyl glycine} \rightarrow \text{this compound} + \text{Hydrochloric acid} Caproyl chloride+N-methyl glycine→Sodium caproyl sarcosinate+Hydrochloric acid

Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reactants are mixed under controlled temperatures and pressures. The reaction mixture is then neutralized with sodium hydroxide to form the sodium salt of caproyl sarcosinate. The product is purified through filtration and drying processes to obtain the final compound in either liquid or powder form.

Properties

IUPAC Name

sodium;2-[decanoyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H25NO3.Na/c1-3-4-5-6-7-8-9-10-12(15)14(2)11-13(16)17;/h3-11H2,1-2H3,(H,16,17);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXXIWMVZOWQLIH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(=O)N(C)CC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24NNaO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20184452
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30377-07-2
Record name Sodium caproyl sarcosinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030377072
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium caproyl sarcosinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20184452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CAPROYL SARCOSINATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F85D15685U
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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